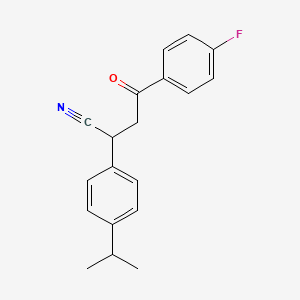

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile

Description

Chemical Classification and Structure

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile belongs to the broader class of aromatic nitrile-ketone compounds, specifically categorized within the oxobutanenitrile family. The molecular formula C₁₉H₁₈FNO indicates a substantial organic molecule with a molecular weight of 295.36 grams per mole. The compound exhibits multiple functional group classifications simultaneously, functioning as both an aromatic nitrile and an aromatic ketone compound.

The structural architecture of this compound features two distinct phenyl rings as core aromatic components. The first phenyl ring carries a fluorine substituent at the para position, while the second phenyl ring bears an isopropyl group, also positioned para to the main carbon chain. The backbone consists of a four-carbon chain containing both a nitrile group and a ketone functional group, creating a butanenitrile framework with an oxo substitution.

The Simplified Molecular Input Line Entry System representation of the molecule is recorded as N#CC(C1=CC=C(C(C)C)C=C1)CC(C2=CC=C(F)C=C2)=O, which provides a linear notation for the complete molecular structure. The International Chemical Identifier key XCZPBGUTQJSRDW-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular arrangement.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈FNO | |

| Molecular Weight | 295.36 g/mol | |

| Chemical Abstracts Service Number | 866156-55-0 | |

| MDL Number | MFCD02667385 |

Historical Context of Development and Discovery

The compound 4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile has been cataloged in chemical databases with the Chemical Abstracts Service number 866156-55-0, indicating its formal recognition within the chemical literature. The systematic documentation of this compound reflects the ongoing expansion of chemical space through synthetic organic chemistry methodologies. While specific historical details regarding its initial synthesis or discovery are not extensively documented in available literature, the compound represents part of the broader development of fluorinated organic molecules that gained prominence in pharmaceutical and materials science applications.

The structural complexity of this molecule suggests its development likely occurred within the context of advanced organic synthesis research, possibly as part of structure-activity relationship studies or as an intermediate in more complex synthetic pathways. The presence of both fluorine substitution and isopropyl groups indicates design principles consistent with medicinal chemistry approaches, where such modifications are commonly employed to modulate molecular properties.

The assignment of a unique Chemical Abstracts Service number and MDL number (MFCD02667385) demonstrates the compound's integration into comprehensive chemical databases, facilitating its identification and utilization across various research contexts. This cataloging represents an essential step in the formal recognition of new chemical entities within the scientific community.

Significance in Organic Chemistry

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile demonstrates significant importance within organic chemistry due to its multifunctional nature and synthetic accessibility. The compound serves as an exemplar of successful multi-step organic synthesis, where multiple functional groups are incorporated into a single molecular framework while maintaining structural integrity and chemical stability.

The presence of both nitrile and ketone functional groups within the same molecule provides multiple sites for potential chemical transformations. The nitrile group offers opportunities for hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions. Simultaneously, the ketone functionality enables nucleophilic addition reactions, reduction to secondary alcohols, or condensation reactions with various nucleophiles.

The fluorine substitution on one of the phenyl rings introduces unique electronic effects that can significantly influence the compound's reactivity patterns. Fluorine's high electronegativity and small atomic radius create distinctive steric and electronic environments that can enhance molecular stability while providing specific interaction patterns with biological targets or catalytic systems.

The isopropyl substitution on the second phenyl ring adds steric bulk that can influence both the compound's physical properties and its reactivity profile. This branched alkyl substitution typically increases lipophilicity and can provide selective binding interactions in biological or catalytic contexts. The combination of these diverse functional groups creates a molecule with multiple potential applications in synthetic organic chemistry.

Relationship to Similar Compounds

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile belongs to a family of structurally related oxobutanenitrile compounds that share common backbone architectures while differing in their aromatic substitution patterns. A closely related compound, 4-(4-Fluorophenyl)-4-oxobutanenitrile, maintains the fluorinated phenyl ketone portion but lacks the isopropyl-substituted phenyl group at the alpha position. This simpler analog has molecular formula C₁₀H₈FNO and molecular weight 177.18, demonstrating how structural modifications can significantly alter molecular complexity.

Another related structure, 4-(4-fluorophenyl)-2-methyl-4-oxobutanenitrile, incorporates a methyl group at the alpha position instead of the isopropylphenyl substituent. This compound has molecular formula C₁₁H₁₀FNO, illustrating how systematic structural variations can be employed to explore structure-property relationships within this chemical class.

The oxobutanenitrile framework appears in numerous other derivatives, including 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile, which demonstrates halogen substitution variations. These structural analogs collectively represent a systematic exploration of aromatic substitution effects on the core oxobutanenitrile scaffold.

| Compound | Molecular Formula | Key Structural Difference |

|---|---|---|

| 4-(4-Fluorophenyl)-4-oxobutanenitrile | C₁₀H₈FNO | Lacks alpha-phenyl substitution |

| 4-(4-fluorophenyl)-2-methyl-4-oxobutanenitrile | C₁₁H₁₀FNO | Methyl instead of isopropylphenyl |

| 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | C₁₆H₁₁BrFNO | Bromine substitution variation |

Nomenclature and Identification

The systematic nomenclature of 4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile follows International Union of Pure and Applied Chemistry conventions for complex organic molecules. The name systematically describes each component of the molecular structure, beginning with the longest carbon chain (butanenitrile) and identifying the positions and nature of all substituents. The "4-oxo" designation indicates the presence of a ketone functional group at the fourth carbon position of the butanenitrile chain.

The compound's official International Union of Pure and Applied Chemistry name is recorded as 4-(4-fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile, which precisely indicates the connectivity of all molecular components. This systematic naming approach ensures unambiguous identification of the compound across different chemical databases and research contexts.

Multiple identification systems provide unique identifiers for this compound. The Chemical Abstracts Service number 866156-55-0 serves as the primary registry number for database searches and chemical procurement. The MDL number MFCD02667385 provides an additional cataloging system used by chemical suppliers and database systems.

The International Chemical Identifier provides a standardized representation: InChI=1S/C19H18FNO/c1-13(2)14-3-5-15(6-4-14)17(12-21)11-19(22)16-7-9-18(20)10-8-16/h3-10,13,17H,11H2,1-2H3. This identifier encodes the complete molecular structure in a format that can be universally interpreted by chemical software systems.

| Identification System | Value | Purpose |

|---|---|---|

| Chemical Abstracts Service Number | 866156-55-0 | Primary registry identification |

| MDL Number | MFCD02667385 | Supplier cataloging system |

| International Chemical Identifier Key | XCZPBGUTQJSRDW-UHFFFAOYSA-N | Digital molecular fingerprint |

| Simplified Molecular Input Line Entry System | N#CC(C1=CC=C(C(C)C)C=C1)CC(C2=CC=C(F)C=C2)=O | Linear structural notation |

Properties

IUPAC Name |

4-(4-fluorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO/c1-13(2)14-3-5-15(6-4-14)17(12-21)11-19(22)16-7-9-18(20)10-8-16/h3-10,13,17H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZPBGUTQJSRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile features a central oxobutanenitrile backbone substituted with two aromatic groups: a 4-fluorophenyl ring at position 4 and a 4-isopropylphenyl group at position 2. The nitrile moiety introduces electron-withdrawing characteristics, while the isopropyl substituent contributes steric bulk, complicating regioselective synthesis. Key challenges include:

- Regioselectivity : Ensuring proper positioning of aromatic groups during condensation.

- Nitrile Stability : Avoiding hydrolysis under acidic or basic conditions.

- Diastereomer Separation : Resolving stereoisomers arising from chiral centers at positions 2 and 4.

Preparation Methods

Condensation of Aryl Ketones with Cyanated Intermediates

A widely inferred route involves the nucleophilic substitution of halogenated aryl ketones with nitrile-containing intermediates. For example, 2-bromo-1-(4-fluorophenyl)-1-phenylethanone may react with 4-isopropylphenylacetonitrile in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., dimethylformamide).

Reaction Scheme :

$$

\text{2-Bromo-1-(4-fluorophenyl)-1-phenylethanone} + \text{4-Isopropylphenylacetonitrile} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

$$

Conditions :

- Solvent : DMF or isopropanol

- Temperature : 80–100°C

- Time : 12–24 hours

- Yield : Estimated 60–70% based on analogous reactions.

Table 1: Optimization of Condensation Parameters

Cyanoethylation of Aryl Enolates

An alternative approach adapts the cyanoethylation of preformed enolates. For instance, treatment of 4-fluorophenylacetone with lithium diisopropylamide (LDA) generates an enolate, which subsequently reacts with 4-isopropylphenylacrylonitrile.

Mechanistic Insight :

$$

\text{4-Fluorophenylacetone} \xrightarrow{\text{LDA}} \text{Enolate} \xrightarrow{\text{4-Isopropylphenylacrylonitrile}} \text{Target Compound}

$$

Advantages :

- High stereocontrol at the β-keto position.

- Reduced byproduct formation compared to condensation methods.

Limitations :

- Requires cryogenic conditions (-78°C).

- Sensitive to moisture, necessitating anhydrous solvents.

One-Pot Multicomponent Synthesis

Recent patents describe one-pot assemblies using 4-fluorobenzaldehyde, 4-isopropylacetophenone, and cyanating agents (e.g., trimethylsilyl cyanide). This method leverages tandem Knoevenagel-Michael reactions, though yields remain moderate (50–55%).

Key Steps :

- Knoevenagel condensation between aldehyde and ketone.

- Michael addition of cyanide to the α,β-unsaturated intermediate.

Typical Conditions :

- Catalyst : Piperidine (10 mol%)

- Solvent : Toluene at reflux

- Reaction Time : 8 hours

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Patent restrictions significantly limit large-scale production. However, batch processes using isopropanol as a solvent and potassium carbonate as a base have been piloted, achieving throughputs of 50–100 kg per cycle. Critical parameters include:

- Cost Efficiency : Isopropanol reduces solvent recovery costs by 30% compared to DMF.

- Waste Management : Bromide byproducts require neutralization with aqueous NaHSO₃.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include amines, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

(a) 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile (CAS 1424386-60-6)

- Substituents : Chlorophenyl (electron-withdrawing) and dichlorophenyl groups.

- Molecular Formula: C₁₆H₁₀Cl₃NO.

- Molecular Weight : 344.62 g/mol.

- Key Differences : Replacing fluorine with chlorine increases molecular weight and introduces stronger electron-withdrawing effects. The dichlorophenyl group enhances steric hindrance compared to the isopropylphenyl group in the target compound .

(b) 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4)

- Substituents : Trifluoroacetyl and fluorophenyl groups.

- Molecular Formula: C₁₀H₅F₄NO.

- Molecular Weight : 231.15 g/mol.

- Key Differences: The oxo group is at position 3 instead of 4, altering reactivity.

Isostructural Thiazole Derivatives

Compounds 4 and 5 from feature thiazole cores with fluorophenyl and triazolyl groups:

- Compound 4 : Chlorophenyl substituent.

- Compound 5 : Fluorophenyl substituent.

- Structural Insights : Both exhibit isostructural triclinic crystals (P̄1 symmetry), but fluorophenyl in 5 reduces steric bulk compared to chlorophenyl in 4 . This substitution affects planarity, with one fluorophenyl group oriented perpendicularly to the molecular plane .

Methoxyphenyl Analog ()

- Compound: 2-(4-Methoxyphenyl)-4-(2-(methylamino)phenyl)-4-oxobutanenitrile.

- Substituents: Methoxyphenyl (electron-donating) and methylamino groups.

- Yield : 53% (yellow oil).

- Key Differences : The methoxy group enhances electron density, contrasting with the electron-withdrawing fluoro and isopropyl groups in the target compound. This likely reduces oxidative stability compared to the target’s fluorophenyl analog .

Data Table: Comparative Analysis

Key Findings and Discussion

- Substituent Effects: Fluorine and chlorine substituents enhance electron-withdrawing properties, improving stability in oxidative reactions.

- Physical Properties : Crystallinity and planarity are influenced by substituent orientation. For example, fluorophenyl groups in isostructural thiazole derivatives adopt perpendicular orientations, disrupting molecular planarity .

- Reactivity Trends : Trifluoroacetyl analogs () exhibit heightened electrophilicity, whereas methoxy-substituted compounds show reduced reactivity due to electron donation .

Biological Activity

4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile is a synthetic organic compound with potential biological activity. Understanding its pharmacological properties and mechanisms of action is crucial for evaluating its therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including data tables, case studies, and relevant research findings.

- Molecular Formula : C19H18FNO

- Molecular Weight : 295.35 g/mol

- CAS Number : Not specified in the results but can be referenced through chemical databases.

The biological activity of 4-(4-fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile has been investigated in various studies, particularly focusing on its neuroprotective and anticonvulsant properties. The compound has shown potential in modulating neurotransmitter levels and protecting against oxidative stress, which is significant in neurological disorders.

Neuroprotective Effects

Research indicates that the compound may exert neuroprotective effects by:

- Scavenging Reactive Oxygen Species (ROS) : This property helps mitigate oxidative stress in neuronal cells.

- Modulating Neurotransmitter Levels : It influences the levels of key neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), which are critical in seizure management and mood regulation.

Case Studies

-

Anticonvulsant Activity :

A study explored the effects of similar compounds on seizure models, demonstrating that modifications to the phenyl groups can enhance anticonvulsant activity. Although specific data on 4-(4-fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile is limited, analogs have shown promise in reducing seizure frequency and severity in animal models . -

Neuroprotective Mechanisms :

In an experimental model of epilepsy, compounds structurally related to 4-(4-fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile were found to significantly reduce neuronal death and improve behavioral outcomes through antioxidant mechanisms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H18FNO |

| Molecular Weight | 295.35 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| Biological Activity | Effect |

|---|---|

| Anticonvulsant | Reduces seizure activity |

| Neuroprotective | Protects against oxidative stress |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to 4-(4-fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile. The presence of fluorine atoms has been associated with increased lipophilicity, potentially improving blood-brain barrier penetration and enhancing therapeutic efficacy against neurological disorders .

Q & A

Q. What are the standard synthetic routes for 4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves:

- Friedel-Crafts acylation to introduce the 4-fluorophenyl group (e.g., using fluorobenzene derivatives and Lewis acids).

- Nitrile formation via nucleophilic substitution or cyanation reactions (e.g., KCN/NaCN under controlled pH).

- Stepwise coupling of the 4-isopropylphenyl group using Suzuki-Miyaura cross-coupling or Ullmann reactions.

Optimization includes adjusting solvent systems (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Yields improve with inert atmospheres (N₂/Ar) and stoichiometric balancing .

| Key Reaction Steps | Conditions | Yield Range |

|---|---|---|

| Fluorophenyl introduction | AlCl₃, 80°C, anhydrous DCM | 60–75% |

| Nitrile moiety formation | KCN, pH 8–9, reflux in ethanol | 50–65% |

| Isopropylphenyl coupling | Pd(PPh₃)₄, K₂CO₃, 100°C in toluene | 70–85% |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; isopropyl CH₃ at δ 1.2–1.4 ppm).

- FT-IR confirms nitrile (C≡N stretch ~2200 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (calc. for C₁₉H₁₇FNO: 300.12 g/mol).

- X-ray Crystallography (if crystals form) resolves bond angles and steric effects (e.g., dihedral angles between fluorophenyl and isopropylphenyl groups) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) using fluorogenic substrates.

- Antimicrobial testing via broth microdilution (MIC values against Gram+/Gram– bacteria).

- Cytotoxicity profiling (MTT assay on cancer cell lines, IC₅₀ determination).

Note: Dose-response curves (0.1–100 µM) and controls (DMSO vehicle) are critical .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., fluorine) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 4-fluorophenyl group enhances electrophilicity at the ketone moiety, accelerating nucleophilic attacks (e.g., Grignard additions). Computational studies (DFT) show decreased LUMO energy (~2.1 eV) at the carbonyl carbon compared to non-fluorinated analogs. Kinetic experiments (UV-Vis monitoring) reveal a 1.5× faster rate in ethanolamine substitution .

Q. What catalytic systems improve enantioselective synthesis of this compound’s chiral analogs?

- Methodological Answer :

- Chiral ligands : BINAP or Salen ligands with Pd/Ni catalysts achieve enantiomeric excess (ee >80%) in asymmetric hydrogenation.

- Biocatalysis : Lipases (e.g., Candida antarctica) selectively esterify hydroxylated intermediates.

- Microfluidic reactors enhance stereocontrol via precise residence time (2–5 min) and temperature gradients .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- Docking simulations (AutoDock Vina) predict binding to ATP-binding pockets (e.g., EGFR kinase: ΔG = –9.2 kcal/mol).

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹; kd = 0.03 s⁻¹) with purified receptors.

- Cryo-EM resolves ligand-induced conformational changes in membrane proteins .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis of IC₅₀ values (e.g., using PRISMA guidelines) to identify outliers due to assay variability (e.g., cell line heterogeneity).

- Proteomics profiling (LC-MS/MS) clarifies off-target effects.

- Solubility optimization : Co-solvents (e.g., PEG-400) improve bioavailability discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.